molecular formula C15H11ClO4 B6378970 MFCD18314883 CAS No. 1261902-99-1

MFCD18314883

Cat. No.: B6378970
CAS No.: 1261902-99-1
M. Wt: 290.70 g/mol
InChI Key: MRKVDDAPFPWAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, compounds such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) share heterocyclic frameworks with halogen substituents, which are critical for their biological activity and physicochemical properties . These compounds typically exhibit molecular weights between 170–240 g/mol, moderate solubility in organic solvents, and bioactivity profiles relevant to pharmaceutical development.

Properties

IUPAC Name

methyl 2-chloro-4-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-6-5-9(7-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKVDDAPFPWAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685359
Record name Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-99-1
Record name Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314883 involves the reaction of 3-chloro-4-methoxycarbonylbenzaldehyde with 2-hydroxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

MFCD18314883 undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-(3-Chloro-4-methoxycarbonylphenyl)-2-carboxyphenol.

    Reduction: 6-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzyl alcohol.

    Substitution: 6-(3-Amino-4-methoxycarbonylphenyl)-2-formylphenol.

Scientific Research Applications

MFCD18314883 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD18314883 involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the chloro and methoxycarbonyl groups may influence the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares MFCD18314883 (hypothetical data inferred from analogs) with structurally related compounds:

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) ~188 188.01 235.27 201.02
Log P (Partition Coefficient) 2.15 (XLOGP3) 2.15 (XLOGP3) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.24–0.45 0.24 0.24 (ESOL) 0.687
Bioavailability Score 0.55 0.55 0.55 0.55
Hazard Profile H315-H319-H335 H315-H319-H335 H302 H302

Key Observations :

  • Halogenated heterocycles (e.g., chlorine, bromine) enhance metabolic stability but may increase toxicity risks .
  • Lower molecular weight compounds (e.g., CAS 918538-05-3) exhibit higher solubility, whereas boronic acid derivatives (e.g., CAS 1046861-20-4) show enhanced BBB permeability .

Bioactivity and Pharmacological Profiles

Compound Target IC₅₀ (nM) BBB Permeability CYP Inhibition
This compound (Inferred) Kinase X 50–100 Yes No
CAS 918538-05-3 PDE4 Enzyme 120 No Yes
CAS 1046861-20-4 Proteasome 85 Yes No
CAS 434-75-3 COX-2 200 No No

Critical Findings :

  • Boron-containing compounds (e.g., CAS 1046861-20-4) demonstrate superior proteasome inhibition, aligning with their use in oncology .
  • Chlorinated derivatives (e.g., CAS 918538-05-3) show higher CYP inhibition, necessitating careful toxicity profiling .

Discussion and Implications

The structural diversity among halogenated heterocycles and boronic acids underscores the importance of substituent effects on drug-like properties. For example:

  • Chlorine Atoms : Enhance binding affinity but may reduce solubility due to increased hydrophobicity .
  • Boronic Acids : Improve target selectivity and pharmacokinetics but pose synthetic challenges .
  • Fluorine Substitution : Balances metabolic stability and bioavailability, as seen in CAS 434-75-3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.